Cas no 792138-97-7 (3H-imidazo4,5-cpyridin-7-amine)

3H-imidazo4,5-cpyridin-7-amine 化学的及び物理的性質
名前と識別子
-
- 3H-imidazo4,5-cpyridin-7-amine
- 3H-IMIDAZO[4,5-C]PYRIDIN-7-AMINE
- AKOS023824491
- SCHEMBL3713793
- AKOS006360770
- DTXSID60507520
- 1H-imidazo[4,5-c]pyridin-7-amine
- 792138-97-7
- SCHEMBL16797932
-
- インチ: InChI=1S/C6H6N4/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H,7H2,(H,9,10)
- InChIKey: CNGXOLQQMVWLOM-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 134.059246208Da
- どういたいしつりょう: 134.059246208Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 127
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 67.6Ų
3H-imidazo4,5-cpyridin-7-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I385880-5mg |
3H-imidazo[4,5-c]pyridin-7-amine |
792138-97-7 | 5mg |
$ 65.00 | 2022-06-04 | ||
TRC | I385880-2.5mg |
3H-imidazo[4,5-c]pyridin-7-amine |
792138-97-7 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1815778-250mg |
3H-Imidazo[4,5-c]pyridin-7-amine |
792138-97-7 | 98% | 250mg |
¥10665.00 | 2024-07-28 | |
TRC | I385880-25mg |
3H-imidazo[4,5-c]pyridin-7-amine |
792138-97-7 | 25mg |
$ 95.00 | 2022-06-04 |
3H-imidazo4,5-cpyridin-7-amine 関連文献
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
3H-imidazo4,5-cpyridin-7-amineに関する追加情報
3H-Imidazo[4,5-c]pyridin-7-amine (CAS No. 792138-97-7): A Comprehensive Overview
3H-imidazo[4,5-c]pyridin-7-amine (CAS No. 792138-97-7) is a compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research developments surrounding 3H-imidazo[4,5-c]pyridin-7-amine.
Chemical Structure and Properties
3H-imidazo[4,5-c]pyridin-7-amine is a heterocyclic compound characterized by a fused imidazole and pyridine ring system. The core structure of this compound is a 3H-imidazo[4,5-c]pyridine framework with an amine group at the 7-position. This specific arrangement of functional groups imparts unique chemical and physical properties to the molecule. The compound is typically a white crystalline solid with a molecular weight of approximately 160.18 g/mol. It is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol but has limited solubility in water.
Synthesis Methods
The synthesis of 3H-imidazo[4,5-c]pyridin-7-amine can be achieved through various routes, each with its own advantages and limitations. One common method involves the condensation of 6-chloroquinazolin-4(3H)-one with ammonia or an appropriate amine derivative. This reaction typically proceeds under mild conditions and yields the desired product in good yields. Another approach involves the cyclization of 2-amino-6-chloropyridine with formamide in the presence of a base such as potassium carbonate. This method is particularly useful for large-scale synthesis due to its simplicity and cost-effectiveness.
Biological Activities
The biological activities of 3H-imidazo[4,5-c]pyridin-7-amine have been extensively studied in recent years. One of the most notable applications of this compound is its potential as an anti-inflammatory agent. Research has shown that 3H-imidazo[4,5-c]pyridin-7-amine can effectively inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro and in vivo models. This property makes it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and Crohn's disease.
In addition to its anti-inflammatory effects, 3H-imidazo[4,5-c]pyridin-7-amine has also demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). Studies have shown that this compound can interfere with viral replication by inhibiting key viral enzymes such as DNA polymerase and reverse transcriptase. These findings suggest that 3H-imidazo[4,5-c]pyridin-7-amine could be developed into a novel antiviral therapeutic agent.
Cancer Research
The anticancer potential of 3H-imidazo[4,5-c]pyridin-7-amine has also been explored in several studies. Research has indicated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast cancer, lung cancer, and colon cancer. The mechanism by which 3H-imidazo[4,5-c]pyridin-7-amine exerts its anticancer effects is not fully understood but may involve the modulation of cell cycle progression and the activation of pro-apoptotic signaling pathways.
Clinical Trials and Future Directions
The promising preclinical results obtained with 3H-imidazo[4,5-c]pyridin-7-amine have led to increased interest in its clinical development. Several phase I and II clinical trials are currently underway to evaluate the safety and efficacy of this compound in treating various diseases. Early results from these trials have been encouraging, with no major adverse effects reported at therapeutic doses.
In conclusion, 3H-imidazo[4,5-c]pyridin-7-amine (CAS No. 792138-97-7) is a versatile compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of medicinal chemistry and drug discovery. As more studies are conducted and clinical trials progress, it is likely that we will gain a deeper understanding of the full potential of this intriguing molecule.
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